molecular formula C19H18N4OS2 B2664379 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzo[d]thiazol-2-ylthio)acetamide CAS No. 1797745-23-3

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzo[d]thiazol-2-ylthio)acetamide

Cat. No.: B2664379
CAS No.: 1797745-23-3
M. Wt: 382.5
InChI Key: UEHIMEZIODAUTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzo[d]thiazol-2-ylthio)acetamide is a useful research compound. Its molecular formula is C19H18N4OS2 and its molecular weight is 382.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure-Activity Relationships

Compounds structurally related to N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzo[d]thiazol-2-ylthio)acetamide have been studied for their potential as inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), indicating their relevance in cancer therapy. The research on these compounds focuses on improving metabolic stability and in vivo efficacy by examining various heterocyclic analogues (Stec et al., 2011).

Synthesis and Evaluation of Derivatives

Innovative heterocycles incorporating a thiadiazole moiety, synthesized using compounds like this compound, have shown insecticidal activities. These studies involve the synthesis of various heterocyclic compounds and their evaluation against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Antimicrobial and Antitumor Activities

Research into the antimicrobial and antitumor activities of novel sulphonamide derivatives, including those structurally similar to the compound , has been conducted. These studies explore the reactivity of acetamide derivatives with various nucleophiles, leading to compounds with promising antimicrobial properties (Fahim & Ismael, 2019).

Src Kinase Inhibition and Anticancer Potential

Thiazolyl N-benzyl-substituted acetamide derivatives, related to this compound, have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. Such compounds could contribute to the development of new therapeutic agents for cancer treatment (Fallah-Tafti et al., 2011).

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS2/c24-17(13-25-19-22-15-6-1-2-7-16(15)26-19)20-10-4-11-23-12-8-14-5-3-9-21-18(14)23/h1-3,5-9,12H,4,10-11,13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHIMEZIODAUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NCCCN3C=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.